CID 12058695

Description

CID 12058695 (referred to in literature as compound 4 in ) is a fungal-derived epoxide belonging to the chaetogobosin family. Its molecular formula is C₃₁H₃₄N₂O₈, as determined by HRESIMS analysis (m/z 611.2246 [M + H]⁺) . Structurally, it features a bicyclic indole-diterpenoid scaffold with an epoxide group between C-5 and C-6, distinguishing it from non-epoxidized analogs like compound 3 (chaetogobosin Vb). Key spectroscopic characteristics include:

- NMR shifts: C-5 (δC 63.0) and C-6 (δC 65.1), confirmed via HMBC correlations from Me-11 and Me-12 .

- Absolute configuration: Assigned as (5R, 6S) through comparative ECD spectroscopy and NOESY correlations (Figure 3 in ) .

This compound is hypothesized to arise from enzymatic epoxidation of chaetogobosin Vb, preserving stereochemistry except at the epoxide junction .

Properties

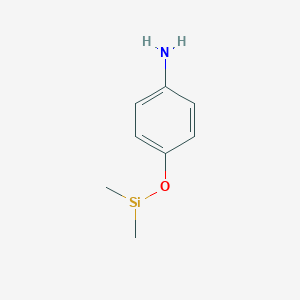

Molecular Formula |

C8H12NOSi |

|---|---|

Molecular Weight |

166.27 g/mol |

InChI |

InChI=1S/C8H12NOSi/c1-11(2)10-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |

InChI Key |

CMDSAXZNJGXKDI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)OC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsilyl)oxy]aniline typically involves the reaction of 4-hydroxyaniline with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-[(Dimethylsilyl)oxy]aniline can be scaled up by using larger reactors and more efficient purification techniques such as column chromatography. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylsilyl)oxy]aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used to replace the dimethylsilyl group.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-[(Dimethylsilyl)oxy]aniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsilyl)oxy]aniline involves its interaction with various molecular targets. The dimethylsilyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical distinctions between CID 12058695 and related compounds:

Key Comparative Findings

Epoxidation vs. Unsaturation (this compound vs. Compound 3)

- Structural divergence : this compound lacks the C-5/C-6 double bond present in compound 3, replaced by an epoxide. This modification reduces unsaturation (16 vs. 17 double-bond equivalents) .

- Biological implications : Epoxidation may enhance stability or alter bioactivity, as seen in other fungal metabolites where epoxides confer resistance to enzymatic degradation .

Substituent Effects (this compound vs. Compound 5)

- Functional groups : Compound 5 introduces a nitro group and carbonyl, absent in this compound. These groups likely influence redox properties and target binding.

- Spectroscopic differentiation : The carbonyl at C-3′ (δC 200.3) in compound 5 contrasts sharply with this compound’s epoxide carbons (δC 63.0–65.1) .

Marine vs. Fungal Derivatives (this compound vs. Briaviolide F)

- 12α-hexanoyl) dictates bioactivity .

- Configuration analysis: Both compounds rely on NOESY for stereochemical assignment, underscoring the importance of advanced NMR in structural elucidation .

Research Implications

- Synthetic accessibility : this compound’s epoxide could serve as a synthetic handle for derivatization, as demonstrated in compound 5’s nitro-group introduction .

- Ecological roles : The presence of epoxides in fungal metabolites (e.g., this compound) versus marine compounds (e.g., briaviolides) suggests divergent evolutionary pressures influencing oxidative modifications .

Q & A

Basic Research Questions

Q. How can I formulate a research question for CID 12058695 that addresses gaps in existing literature while ensuring methodological rigor?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: "How does [intervention with this compound] affect [specific outcome] in [population] compared to [control] over [timeframe]?" Ensure the question is feasible, measurable, and aligned with gaps identified in systematic literature reviews . Avoid vague terms; instead, specify variables (e.g., molecular interactions, dosage ranges). Test the question for clarity using peer feedback or pilot studies .

Q. What experimental design principles should guide studies involving this compound to ensure reproducibility?

- Methodological Answer : Adopt a controlled experimental design with clear variables (independent/dependent), randomization, and blinding where applicable. For biochemical studies, include negative/positive controls (e.g., solvent-only controls for toxicity assays). Document protocols in detail (e.g., synthesis conditions, purity thresholds) to meet reproducibility standards outlined in journals like the Beilstein Journal of Organic Chemistry . Pre-register study designs on platforms like Open Science Framework to mitigate bias .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodological Answer : Use Boolean search operators in databases (PubMed, SciFinder, Google Scholar) with keywords like "this compound AND [property/application]." Filter results by study type (e.g., in vitro, in vivo) and relevance. Critically appraise sources for bias using tools like AMSTAR-2. Synthesize findings thematically (e.g., mechanistic insights, contradictory results) and map gaps using matrices .

Advanced Research Questions

Q. How should researchers resolve contradictions in data related to this compound’s mechanisms of action?

- Methodological Answer : Apply principal contradiction analysis to identify dominant factors influencing outcomes (e.g., dosage, experimental conditions). For example, if Study A reports cytotoxicity at high doses while Study B shows therapeutic efficacy at lower doses, model dose-response relationships statistically (e.g., ANOVA with post-hoc tests). Replicate experiments under standardized conditions and use meta-analysis to reconcile discrepancies .

Q. What methodologies ensure validity and reliability when analyzing this compound’s pharmacokinetic properties?

- Methodological Answer : Use triangulation —combine HPLC for purity analysis, mass spectrometry for structural confirmation, and in silico modeling (e.g., molecular docking) to predict absorption. Validate assays via inter-laboratory comparisons and calibrate instruments against certified reference materials. Address confounding variables (e.g., metabolic stability in different cell lines) through stratified sampling .

Q. How can advanced statistical models improve the interpretation of this compound’s dose-dependent effects?

- Methodological Answer : Employ non-linear regression models (e.g., sigmoidal Emax models) to characterize dose-response curves. For multi-factorial experiments (e.g., combination therapies with this compound), use factorial ANOVA or machine learning (e.g., random forests) to identify interaction effects. Ensure assumptions (normality, homogeneity of variance) are met via diagnostic plots or transformations (e.g., log-normalization) .

Methodological Considerations for Data Collection & Reporting

Q. What guidelines govern ethical data collection in studies involving this compound and human subjects?

- Methodological Answer : Follow IRB protocols for informed consent, especially in clinical trials. For in vitro studies using human-derived cells, document sourcing (e.g., ATCC repositories) and ethical approvals. Report adverse events transparently and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Q. How to ensure compliance with journal requirements when reporting this compound research?

- Methodological Answer : Adhere to STREGA guidelines for genetic association studies or ARRIVE for preclinical research. Include detailed experimental sections (e.g., synthesis steps, characterization data) in main manuscripts or supplementary materials. Use IUPAC nomenclature and CAS registry numbers for chemical clarity. Reference prior work rigorously to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.